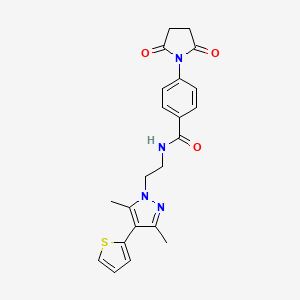
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique molecular structure incorporates a pyrazole ring, a thiophene group, and a benzamide moiety, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 370.47 g/mol |
| CAS Number | 2034553-80-3 |
The compound's structure is characterized by the presence of both a pyrazole and thiophene ring, which contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The mechanism may involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It could bind to certain receptors, affecting downstream signaling cascades.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the thiophene ring has been linked to antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
Several studies have highlighted the biological effects of related compounds:
- A study on pyrazole derivatives indicated significant anticancer activity against colorectal carcinoma cell lines (HCT116), showcasing the potential of pyrazole-based compounds in cancer therapy .
- Another research effort focused on the anti-inflammatory properties of thiophene-containing compounds, demonstrating their efficacy in reducing inflammation markers in vitro .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit certain enzyme activities associated with disease processes. For instance:
| Study Focus | Result |
|---|---|
| Enzyme Inhibition | Significant inhibition observed in cyclooxygenase (COX) enzymes |
| Cytotoxicity | IC50 values ranging from 5 to 15 µM against various cancer cell lines |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity and interaction modes of this compound with target proteins. These studies reveal:
- Binding Sites : Key amino acids involved in binding were identified, suggesting potential pathways for enhancing drug design.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-21(18-4-3-13-30-18)15(2)25(24-14)12-11-23-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIMVRQIBEKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













